Azinphos-methyl
Overview
Description
Azinphos-methyl is a broad-spectrum organophosphate insecticide primarily used in agriculture to control a variety of pests. It was first registered in the United States in 1959 and is known for its high toxicity to insects, as well as its potential hazards to humans and the environment . This compound is a neurotoxin derived from nerve agents developed during World War II .
Mechanism of Action
Azinphos-methyl, also known as Azinphosmethyl, is a broad-spectrum organophosphate insecticide . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.
Target of Action
This compound primarily targets acetylcholinesterase , an essential enzyme in the nervous system of insects and mammals . This enzyme plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine in the synaptic cleft .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . This accumulation overstimulates the nervous system, causing a range of symptoms and potentially leading to the death of the insect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . The inhibition of acetylcholinesterase disrupts this pathway, leading to an overstimulation of the nervous system . Other detoxification pathways of this compound involve glutathione-mediated dealkylation and dearylation .
Pharmacokinetics
This compound has a low aqueous solubility and is volatile . The liver and other tissues metabolize this compound quickly .
Result of Action
The result of this compound’s action is the overstimulation of the nervous system, which can cause nausea, dizziness, confusion, and at high exposures, respiratory paralysis and death . It is highly toxic to birds, honeybees, and most aquatic life .
Action Environment
This compound’s action can be influenced by environmental factors. Strong soil particle adsorption allows this compound to reach surface water through runoff and spray drift . Its half-life in sterile soil is around a year, and it is removed from soil mostly by evaporation and biodegradation . UV radiation also causes degradation . Higher temperatures speed up the degradation process . In surface waters, this compound has a brief half-life of 2 days .
Biochemical Analysis
Biochemical Properties
Azinphos-methyl plays a crucial role in biochemical reactions. It functions as an acetylcholinesterase (AChE) inhibitor . This interaction with AChE, a key enzyme in the nervous system, is central to its mode of action .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. Once absorbed, it can cause neurotoxic effects, like other organophosphate insecticides . At high concentrations, this compound itself can be toxic because it can function as an acetylcholinesterase (AChE) inhibitor .
Molecular Mechanism
The molecular mechanism of this compound involves its function as an acetylcholinesterase inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. It is very stable when dissolved in acidic, neutral, or slightly alkaline water but above pH11 it is rapidly hydrolyzed to anthranilic acid, benzamide, and other chemicals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The maximum nontoxic oral dose of this compound is 0.44 mg/kg for calves, 2.2 mg/kg for cattle and goats, and 4.8 mg/kg for sheep .
Metabolic Pathways
This compound is involved in several metabolic pathways. After ingestion, it can be absorbed from the digestive tract and metabolized quickly by the liver and other tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After ingestion, it can be absorbed from the digestive tract and is responsible for the low-dose exposure to a large part of the population, due to their presence as residues in food and drinking water .
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely to be found in regions of the cell where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azinphos-methyl is synthesized through a multi-step process involving the reaction of dimethyl phosphorodithioate with 3-chloromethyl-1,2,3-benzotriazin-4-one. The reaction typically occurs under controlled conditions with specific reagents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous quality control measures to ensure the purity and effectiveness of the final product .
Chemical Reactions Analysis
Types of Reactions
Azinphos-methyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxon, a more toxic metabolite.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: This reaction is facilitated by water, with the rate increasing in alkaline conditions.
Major Products Formed
Oxidation: this compound oxon.
Hydrolysis: Various less toxic degradation products.
Scientific Research Applications
Azinphos-methyl has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of organophosphate pesticides.
Biology: Investigated for its effects on non-target organisms, including beneficial insects and aquatic life.
Medicine: Research on its mechanism of toxicity has contributed to the understanding of acetylcholinesterase inhibitors.
Industry: Widely used in agriculture to protect crops from pests, thereby increasing yield and quality.
Comparison with Similar Compounds
Similar Compounds
- Chlorpyrifos
- Malathion
- Parathion
Comparison
Azinphos-methyl is unique due to its high toxicity and effectiveness against a broad range of pests. Compared to chlorpyrifos and malathion, this compound has a higher acute toxicity, making it more effective but also more hazardous .
Properties
IUPAC Name |
3-(dimethoxyphosphinothioylsulfanylmethyl)-1,2,3-benzotriazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N3O3PS2/c1-15-17(18,16-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJOSEISRRTUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N3O3PS2 | |
Record name | AZINPHOS-METHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5529 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | AZINPHOS-METHYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0826 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020122 | |
Record name | Azinphos-methyl | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Azinphos methyl is a colorless brown, waxy or white crystalline solid dissolved in a liquid carrier. It is used as a pesticide. It is added to water to create a water emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. It is heavier than and insoluble in water. In case of damage to, leaking from containers of this material contact CHEMTREC, 800-424-9300., Colorless crystals or a brown, waxy solid. [insecticide]; [NIOSH], COLOURLESS CRYSTALS., Colorless crystals or a brown, waxy solid., Colorless crystals or a brown, waxy solid. [insecticide] | |
Record name | AZINPHOS-METHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5529 | |
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Record name | Azinphos-methyl | |
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Record name | AZINPHOS-METHYL | |
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Record name | AZINPHOS-METHYL (GUTHION) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/722 | |
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Record name | Azinphos-methyl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0681.html | |
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Boiling Point |
Decomposes (NTP, 1992), decomposes, Decomposes | |
Record name | AZINPHOS-METHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5529 | |
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Record name | AZINPHOS-METHYL (GUTHION) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/722 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Azinphos-methyl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0681.html | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in methanol, ethanol, and propylene glycol, xylene, other organic solvents., In dichloroethane, acetone, acetonitrile, ethyl acetate, and dimethyl sulfoxide, the solubility is >250 g/L at 20 °C; n-heptane, 1.2 g/L at 20 °C; xylene, 170 g/L at 20 °C, In toluene, dichloromethane, >20 g/L, Readily soluble in most organic solvents (toluene, chloroform, acetonitrile, benzene, carbon tetrachloride, and chlorobenzene), slightly soluble in 1-propanol., In water, 20.9 mg/L at 20 °C, Solubility in water: none, 0.003% | |
Record name | AZINPHOS-METHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5529 | |
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Record name | AZINPHOSMETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1171 | |
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Record name | AZINPHOS-METHYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0826 | |
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Record name | Azinphos-methyl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0681.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.44 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.44 g/cu cm at 20 °C, 1.4 g/cm³, 1.44 | |
Record name | AZINPHOS-METHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5529 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | AZINPHOSMETHYL | |
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Record name | AZINPHOS-METHYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0826 | |
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Record name | AZINPHOS-METHYL (GUTHION) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/722 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Azinphos-methyl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0681.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Pressure |
Negligible at 20C (EPA, 1998), 0.00000001 [mmHg], 2.0X10-7 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 8 X 10-9 mmHg, 8 x 10-9 mmHg | |
Record name | AZINPHOS-METHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5529 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Azinphos-methyl | |
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Record name | AZINPHOSMETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1171 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | AZINPHOS-METHYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0826 | |
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Record name | AZINPHOS-METHYL (GUTHION) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/722 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Azinphos-methyl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0681.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
The objective of this work was to describe the effect of organophosphorous and organochlorine pesticides on phosphoinositides metabolism in human placenta. Pesticides concentration (10 uM) was used for in vitro incubations of cell-free homogenates labelled with (32)P orthophosphate. Heptachlor (HC) and dichloro-diphenyl-trichloroethane (o-p' DDT) increased phosphatidyl-inositol, phosphatidylinositolphosphate, and phosphatidyl-inositolbiphosphate phosphorylation while azinphosmethyl (AM) increased phosphatidylinositolbiphosphate labeling. Decreased (32)P incorporation in phosphatidylinositol was found with phosmet (PM), AM, and chlorpyriphos (CHL). The effects of these xenobiotics on PI4-kinase activity using different subcellular fractions were also examined. Both type of pesticides affected the postmembrane supernatant enzyme activity. A biphasic effect on membrane and nuclear PI4-kinase activity was seen with HC. The strongest effect found was seen with o-p' DDT in nuclear kinase activity while substantial changes were also observed in membrane. These data demonstrate the sensitivity of human placental PI4-kinase to pesticides currently found in human tissues and suggest deleterious consequences in different processes regulated by 4-phosphoinositides., Organophosphates and their potent sulfoxidation ('-oxon') derivatives inhibit the enzyme acetylcholinesterase, allowing the accumulation of excessive acetylcholine at muscarinic receptors (cholinergic effector cells), at nicotinic receptors (skeletal neuromuscular junctions and autonomic ganglia), and in the central nervous system. Permanent damage to the acetylcholinesterase enzyme ('aging') may occur after a variable delay unless antidotal treatment with enzyme reactivator is given., Azinphos-methyl requires metabolic activation to azinphos-methyl oxon by microsomal mixed-function oxidases to inhibit cholinesterase., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, For more Mechanism of Action (Complete) data for AZINPHOSMETHYL (7 total), please visit the HSDB record page. | |
Record name | AZINPHOSMETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1171 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellowish crystals, Crystals from methanol, Brown, waxy solid, Colorless crystals or a brown, waxy solid., Colorless to white crystalline solid | |
CAS No. |
86-50-0 | |
Record name | AZINPHOS-METHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5529 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Azinphos-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-50-0 | |
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Record name | Azinphos-methyl [BSI:ISO] | |
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Record name | Azinphos-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020122 | |
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Record name | Azinphos-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZINPHOS-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265842EWUV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AZINPHOSMETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1171 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | AZINPHOS-METHYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0826 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | AZINPHOS-METHYL (GUTHION) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/722 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
163 to 165 °F (EPA, 1998), 73-74 °C, Cream to yellow-brown granular solid, MP: 67-70 °C /Technical/, 163 °F | |
Record name | AZINPHOS-METHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5529 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | AZINPHOSMETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1171 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | AZINPHOS-METHYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0826 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | AZINPHOS-METHYL (GUTHION) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/722 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Azinphos-methyl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0681.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: How does azinphos-methyl exert its insecticidal effects?
A: this compound operates by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects (and other organisms). [, ] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately death. [, ]
Q2: Is there evidence of resistance to this compound in insect populations?
A: Yes, extensive research indicates that many insect species, including the codling moth (Cydia pomonella) and lightbrown apple moth (Epiphyas postvittana), have developed resistance to this compound, particularly in regions with a long history of its application. [, , , , , , , , ]
Q3: What are the mechanisms behind this compound resistance in insects?
A3: Studies suggest that resistance mechanisms can be multifaceted, involving:
- Enhanced detoxification: Elevated levels of detoxifying enzymes like glutathione S-transferases (GSTs) and esterases have been observed in some resistant populations. [, , ]
- Target site insensitivity: Changes in the AChE enzyme structure, such as alterations in the catalytic or anionic binding sites, can reduce this compound binding and inhibition. []
- Cross-resistance: Resistance to this compound can be linked to resistance to other insecticides with similar modes of action, such as other organophosphates. [, , , ]
Q4: Can resistance to this compound affect the effectiveness of other insecticides?
A: Yes, cross-resistance to other insecticides, including those with different modes of action, has been documented in some this compound-resistant populations. This phenomenon raises concerns about the sustainability of insecticide rotation strategies for resistance management. [, , , ]
Q5: What is the environmental fate of this compound after application?
A: this compound can persist in the environment, with its degradation influenced by factors like temperature, pH, and microbial activity. [, , ] It can be found in water, sediment, and even plant tissues following agricultural application. [, , , , , ]
Q6: How does this compound impact non-target organisms?
A: this compound can negatively impact a range of non-target organisms, including beneficial insects, fish, and amphibians. Its presence in aquatic ecosystems is a particular concern, as it can disrupt food webs and lead to adverse effects on aquatic organisms. [, , , , , , ]
Q7: Are there concerns about this compound residues in food products?
A: Yes, this compound residues have been detected in various crops, raising concerns about potential human exposure through food consumption. [, , , ] Processing methods like juicing and sauce production can significantly reduce residue levels, but monitoring and regulation are crucial to ensure food safety. []
Q8: What analytical techniques are commonly used to detect and quantify this compound?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for analyzing this compound residues in environmental and food samples. [, ] High-performance liquid chromatography (HPLC) is another technique used for its detection and quantification. []
Q9: How is the fluorescence of this compound enhanced for analytical purposes?
A9: Various methods can enhance this compound fluorescence, including:
- Cyclodextrin complexation: Adding hydroxypropyl-β-cyclodextrin moderately enhances fluorescence, likely by forming an inclusion complex. []
- UV irradiation: Exposing this compound to UV light leads to photolysis and the formation of more fluorescent photoproducts. []
- Alkaline hydrolysis: This method generates highly fluorescent products, offering a sensitive approach for trace analysis. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.